molecular formula C19H31NO2 B12162951 1-[Cyclohexyl(methyl)amino]-3-[2-(propan-2-yl)phenoxy]propan-2-ol

1-[Cyclohexyl(methyl)amino]-3-[2-(propan-2-yl)phenoxy]propan-2-ol

Cat. No.: B12162951
M. Wt: 305.5 g/mol
InChI Key: ZCFFHUFCOKRLKD-UHFFFAOYSA-N
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Description

1-[Cyclohexyl(methyl)amino]-3-[2-(propan-2-yl)phenoxy]propan-2-ol is a complex organic compound that belongs to the class of beta-blockers. These compounds are known for their ability to block the effects of adrenaline on the heart and blood vessels, which helps to reduce blood pressure and heart rate. This particular compound has a unique structure that combines a cyclohexyl group, a methylamino group, and a phenoxypropanol group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[Cyclohexyl(methyl)amino]-3-[2-(propan-2-yl)phenoxy]propan-2-ol typically involves multiple steps:

    Formation of the Phenoxypropanol Backbone: This step involves the reaction of 2-(propan-2-yl)phenol with epichlorohydrin in the presence of a base such as sodium hydroxide to form 3-[2-(propan-2-yl)phenoxy]propan-1-ol.

    Introduction of the Cyclohexyl Group: The next step involves the reaction of cyclohexylamine with the intermediate product from the first step. This reaction is typically carried out in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions.

    Methylation: The final step involves the methylation of the amino group using a methylating agent such as methyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-[Cyclohexyl(methyl)amino]-3-[2-(propan-2-yl)phenoxy]propan-2-ol undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like Pd/C, leading to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy group, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), Palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), Alkyl halides (R-X)

Major Products

    Oxidation: Ketones, Carboxylic acids

    Reduction: Reduced derivatives (e.g., alcohols)

    Substitution: Alkylated derivatives

Scientific Research Applications

1-[Cyclohexyl(methyl)amino]-3-[2-(propan-2-yl)phenoxy]propan-2-ol has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its effects on cellular signaling pathways and its potential as a tool for studying receptor-ligand interactions.

    Medicine: Explored for its potential therapeutic effects in treating cardiovascular diseases, particularly hypertension and arrhythmias.

    Industry: Utilized in the development of new pharmaceuticals and as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 1-[Cyclohexyl(methyl)amino]-3-[2-(propan-2-yl)phenoxy]propan-2-ol involves its interaction with beta-adrenergic receptors. By binding to these receptors, the compound inhibits the effects of adrenaline and noradrenaline, leading to a decrease in heart rate and blood pressure. The molecular targets include beta-1 and beta-2 adrenergic receptors, and the pathways involved are primarily related to the cyclic AMP (cAMP) signaling pathway.

Comparison with Similar Compounds

Similar Compounds

    Propranolol: Another beta-blocker with a similar mechanism of action but different structural features.

    Atenolol: A selective beta-1 blocker with a different pharmacokinetic profile.

    Metoprolol: Similar to atenolol but with different metabolic pathways.

Uniqueness

1-[Cyclohexyl(methyl)amino]-3-[2-(propan-2-yl)phenoxy]propan-2-ol is unique due to its specific combination of functional groups, which confer distinct pharmacological properties. Its cyclohexyl group provides additional hydrophobic interactions, potentially enhancing its binding affinity to beta-adrenergic receptors compared to other beta-blockers.

Properties

Molecular Formula

C19H31NO2

Molecular Weight

305.5 g/mol

IUPAC Name

1-[cyclohexyl(methyl)amino]-3-(2-propan-2-ylphenoxy)propan-2-ol

InChI

InChI=1S/C19H31NO2/c1-15(2)18-11-7-8-12-19(18)22-14-17(21)13-20(3)16-9-5-4-6-10-16/h7-8,11-12,15-17,21H,4-6,9-10,13-14H2,1-3H3

InChI Key

ZCFFHUFCOKRLKD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC=C1OCC(CN(C)C2CCCCC2)O

Origin of Product

United States

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